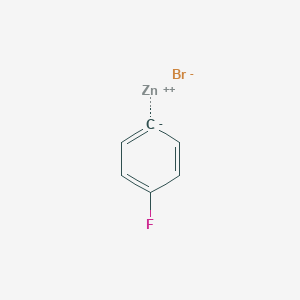

ZINC;fluorobenzene;bromide

Description

Historical Development of Organozinc Chemistry and its Synthetic Utility

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). smolecule.com This discovery marked the dawn of organometallic chemistry. smolecule.com Initially, the pyrophoric nature of these compounds necessitated handling with air-free techniques. smolecule.com Organozinc compounds are generally less reactive than their Grignard and organolithium counterparts, a characteristic that can be advantageous for reactions requiring high functional group tolerance. smolecule.comnih.gov

Over the years, the synthetic utility of organozinc reagents has expanded significantly. Key milestones include the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, which utilizes α-haloesters and carbonyl compounds to form β-hydroxy esters. Another pivotal development was the Simmons-Smith reaction for cyclopropanation. smolecule.com The advent of transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, further broadened the scope of organozinc reagents, establishing them as indispensable tools for carbon-carbon bond formation. smolecule.comorganic-chemistry.org

Strategic Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. nih.gov Organozinc reagents, particularly organozinc halides (RZnX), are excellent sources of nucleophilic carbon, which can react with electrophilic carbon to forge new C-C bonds. nih.gov Their moderate reactivity allows for a high degree of functional group tolerance, meaning they can be used in the presence of sensitive groups like esters, ketones, and nitriles without undesired side reactions. nih.gov

This chemoselectivity is a significant advantage in multistep syntheses. Furthermore, the development of highly active catalyst systems, often based on palladium or nickel, has overcome the inherently lower reactivity of organozincs, making them versatile partners in a wide array of coupling reactions. smolecule.comorganic-chemistry.org The Negishi coupling, for instance, is a powerful method for creating C-C bonds between a variety of carbon centers (sp³, sp², and sp hybridized), highlighting the broad applicability of organozinc reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgmdpi.com

Role of Fluorine in Modulating Reactivity and Selectivity in Organometallic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, dipole moment, metabolic stability, and lipophilicity. nih.gov In the context of organometallic chemistry, strategically placing fluorine atoms on ligands or the organometallic reagent itself can tune the electronic properties of the metal center and the organic fragment. nih.gov

This modulation of electronic properties can have a profound impact on the reactivity and selectivity of a reaction. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of an aryl ring, influencing the rate and outcome of cross-coupling reactions. The presence of fluorine can also affect the stability of the organometallic reagent and the intermediates in a catalytic cycle. nih.gov

Overview of Fluorinated Organometallic Reagents and Their Distinct Advantages (e.g., Thermal Stability)

Fluorinated organometallic reagents have gained considerable attention for their ability to introduce fluorine-containing motifs into organic molecules. nih.gov While fluorinated Grignard and organolithium reagents are known, their utility can be hampered by limited thermal stability. nih.gov In contrast, fluorinated organozinc reagents often exhibit superior thermal stability, making them more practical for a wider range of synthetic applications. nih.gov

Scope and Importance of Fluorophenylzinc Bromide Derivatives in Modern Organic Synthesis

Fluorophenylzinc bromide derivatives are a key class of fluorinated organozinc reagents with broad applications in modern organic synthesis. These reagents are particularly valuable in palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, for the synthesis of complex biaryl structures. smolecule.comsmolecule.com The presence of the fluorine atom on the phenyl ring enhances the reactivity of the reagent and can influence the regioselectivity of the coupling reaction.

These derivatives are instrumental in the synthesis of a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and materials for electronics. smolecule.comsmolecule.com For example, the ability to form biaryl structures is critical in the production of kinase inhibitors and antipsychotic agents. The synthesis of fluorinated analogs of existing drugs using fluorophenylzinc bromide can lead to improved properties such as enhanced blood-brain barrier penetration. The versatility and functional group tolerance of fluorophenylzinc bromide derivatives make them highly valuable tools for medicinal chemists and materials scientists. smolecule.com

Data Tables

Table 1: Comparison of Organometallic Reagents

| Reagent Type | General Formula | Reactivity | Functional Group Tolerance |

|---|---|---|---|

| Organolithium | R-Li | Very High | Low |

| Grignard | R-MgX | High | Moderate |

Table 2: Key Properties of Fluorine in Organic Molecules

| Property | Impact of Fluorine Introduction |

|---|---|

| Electronegativity | Increases, affecting bond polarity and acidity/basicity of neighboring groups. |

| Metabolic Stability | Often increases due to the strength of the C-F bond. |

| Lipophilicity | Can be significantly altered, impacting solubility and membrane permeability. |

Table 3: Applications of Fluorophenylzinc Bromide Derivatives

| Field | Application | Example |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules and drug intermediates. | Kinase inhibitors, antipsychotics. |

| Materials Science | Creation of conjugated polymers for organic electronics. | Organic Light Emitting Diodes (OLEDs). |

| Agrochemicals | Synthesis of pesticides and herbicides with improved efficacy. | Not specified in provided context. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H4BrFZn |

|---|---|

Molecular Weight |

240.4 g/mol |

IUPAC Name |

zinc;fluorobenzene;bromide |

InChI |

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

VRJVWWPYGMESMA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Zn+2].[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fluorophenylzinc Bromide Derivatives

Direct Metalation Approaches

Direct metalation involves the direct reaction of metallic zinc with a fluorinated aryl halide to form the corresponding organozinc compound. This method is advantageous due to its atom economy and operational simplicity.

The direct insertion of zinc into the carbon-bromine bond of a fluorinated aryl bromide is a common and effective method for the preparation of fluorophenylzinc bromide. This oxidative addition reaction is influenced by several factors, including the reactivity of the zinc metal and the electronic properties of the aryl halide.

Commercially available zinc powder often exhibits low reactivity due to surface oxides and low surface area. Consequently, various activation methods are employed to enhance its reactivity.

One of the most effective methods for activating zinc is the preparation of Rieke® Zinc . This highly reactive form of zinc is generated by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. The resulting finely divided, highly porous zinc powder has a large surface area and is free of passivating oxide layers, enabling it to readily undergo oxidative addition to aryl bromides under mild conditions. riekemetals.com

Other methods for zinc activation include:

Treatment with 1,2-dibromoethane and trimethylsilyl chloride: This method helps to clean the zinc surface and create fresh reactive sites.

Use of additives like iodine or lithium chloride: Iodine can act as a catalyst to activate the zinc surface, while lithium chloride can facilitate the dissolution of the formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.orgorganic-chemistry.org

The choice of activation method can significantly impact the efficiency and success of the zinc insertion reaction.

The rate and yield of the direct zinc insertion into fluorinated aryl halides are influenced by several key factors:

Nature of the Halogen: The reactivity of the carbon-halogen bond follows the order I > Br > Cl. Aryl iodides are the most reactive, but aryl bromides are often used due to a balance of reactivity and stability.

Electron-Withdrawing Substituents: The presence of electron-withdrawing groups, such as the fluorine atom in fluorobenzene (B45895) derivatives, generally facilitates the oxidative addition of zinc. acs.org This is because these substituents lower the electron density of the aromatic ring, making the carbon-halogen bond more susceptible to nucleophilic attack by the zinc metal. The reaction is believed to proceed through an electron transfer mechanism, and the presence of electron-withdrawing groups stabilizes the intermediate aryl radical anion. acs.org

Solvent: The choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the resulting organozinc species.

Temperature: The reaction temperature can influence the rate of insertion. While highly activated zinc like Rieke® Zinc can react at room temperature or even lower, less reactive forms of zinc may require heating. riekemetals.com

Presence of Additives: As mentioned, salts like lithium chloride can significantly enhance the reaction rate by forming a soluble adduct with the organozinc compound, which removes it from the metal surface and prevents passivation. organic-chemistry.org

In polyhalogenated fluorinated aromatic compounds, achieving regioselective zinc insertion is a significant challenge. The relative reactivity of the different carbon-halogen bonds dictates the site of zinc insertion. Generally, zinc will insert preferentially into the most reactive carbon-halogen bond. For instance, in a molecule containing both bromine and chlorine, the insertion will occur at the carbon-bromine bond.

When multiple bromine atoms are present, the regioselectivity is influenced by the electronic environment of each halogen. Electron-withdrawing groups can direct the insertion to specific positions. For polyfluorinated aryl bromides, the position of the fluorine atoms relative to the bromine atom can influence the site of zincation. While specific, universally applicable rules are still under investigation, the principle of activating the carbon-halogen bond through electronic effects is a key strategy. In some cases, the use of directing groups on the aromatic ring can also be employed to achieve regioselective metalation.

The direct metalation approach is widely used for the synthesis of various isomers of fluorophenylzinc bromide.

A common and practical method for the synthesis of 4-fluorophenylzinc bromide involves the direct reaction of 1-bromo-4-fluorobenzene with activated zinc.

Reaction Scheme:

A typical experimental procedure would involve the following steps:

Activation of Zinc: Zinc dust is activated, for example, by stirring with a catalytic amount of iodine in a flask under an inert atmosphere (e.g., argon or nitrogen).

Reaction Initiation: A solution of 1-bromo-4-fluorobenzene in an anhydrous solvent, typically THF, is added to the activated zinc suspension.

Reaction Conditions: The reaction mixture is stirred at a suitable temperature, which can range from room temperature to reflux, depending on the reactivity of the zinc. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material.

Work-up and Characterization: Once the reaction is complete, the excess zinc is allowed to settle, and the resulting solution of 4-fluorophenylzinc bromide can be used directly for subsequent reactions. The concentration of the organozinc reagent is typically determined by titration.

The following table summarizes typical reaction parameters for the synthesis of 4-fluorophenylzinc bromide.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-4-fluorobenzene | researchgate.net |

| Reagent | Activated Zinc (e.g., with I₂ or Rieke® Zinc) | riekemetals.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | organic-chemistry.org |

| Additive | Lithium Chloride (optional, but recommended) | organic-chemistry.org |

| Temperature | Room Temperature to Reflux | riekemetals.com |

| Atmosphere | Inert (Argon or Nitrogen) | riekemetals.com |

The resulting solution of 4-fluorophenylzinc bromide is a valuable reagent in organic synthesis, particularly for the introduction of the 4-fluorophenyl group via Negishi cross-coupling reactions.

Preparation of Specific Fluorophenylzinc Bromide Isomers

Synthesis of 2-Fluorophenylzinc Bromide

The direct insertion of zinc into the carbon-halogen bond of an aryl halide is a common method for preparing organozinc reagents. The synthesis of 2-Fluorophenylzinc Bromide can be achieved by reacting 2-fluorobromobenzene with activated zinc. The activation of zinc is crucial for the reaction to proceed efficiently. A typical procedure involves activating zinc dust with reagents like 1,2-dibromoethane and trifluoroacetic acid in a solvent such as acetonitrile. mdpi.com The subsequent addition of 2-fluorobromobenzene to the activated zinc slurry results in the formation of the desired organozinc compound. mdpi.com The use of lithium chloride (LiCl) in solvents like tetrahydrofuran (THF) has also been shown to significantly facilitate the insertion of zinc into aryl bromides, often allowing the reaction to occur at room temperature. organic-chemistry.org

Table 1: Synthesis of 2-Fluorophenylzinc Bromide via Direct Zinc Insertion

| Reactant | Reagents | Solvent | Conditions | Product |

| 2-Fluorobromobenzene | 1. Zinc Dust | Acetonitrile or THF | Activation of Zinc, followed by reaction with aryl bromide | 2-Fluorophenylzinc Bromide |

| 2. Activating agents (e.g., 1,2-dibromoethane, TFA) or LiCl |

Preparation of (3-Ethoxy-4-fluorophenyl)zinc Bromide

The preparation of functionalized organozinc reagents such as (3-Ethoxy-4-fluorophenyl)zinc Bromide requires methods that are tolerant of existing functional groups, in this case, the ethoxy ether group. The direct insertion of zinc, particularly in the presence of lithium chloride, is well-suited for this purpose as it is compatible with ethers. sigmaaldrich.comorganic-chemistry.org The synthesis would start from 1-bromo-3-ethoxy-4-fluorobenzene. This precursor is reacted with activated zinc powder in THF, a process significantly accelerated by the presence of LiCl, which helps to solubilize the organozinc product as it forms on the metal surface. organic-chemistry.org This method provides a high-yielding and straightforward route to the desired functionalized arylzinc reagent. organic-chemistry.org

Table 2: Proposed Synthesis of (3-Ethoxy-4-fluorophenyl)zinc Bromide

| Reactant | Reagents | Solvent | Conditions | Product |

| 1-Bromo-3-ethoxy-4-fluorobenzene | Zinc Powder, LiCl | THF | Room temperature or moderate heating (25-50°C) | (3-Ethoxy-4-fluorophenyl)zinc Bromide |

Transmetalation Routes for Fluorophenylzinc Bromide Formation

Transmetalation is a powerful alternative for preparing organozinc compounds, especially when direct zinc insertion is challenging or when the required organometallic precursor is readily available. This process involves the transfer of an organic group from a more electropositive metal (like lithium or magnesium) to a zinc salt.

Reaction of Zinc Halides with Organolithium Precursors

A widely used transmetalation route involves the reaction of an organolithium reagent with a zinc halide, such as zinc bromide (ZnBr₂). sigmaaldrich.comorgsyn.org For the synthesis of a fluorophenylzinc bromide, the corresponding fluorobromobenzene is first treated with an alkyllithium reagent, typically n-butyllithium, at low temperatures (e.g., -78°C to -100°C) to undergo a halogen-lithium exchange, forming the fluorophenyllithium species. orgsyn.org This highly reactive intermediate is then quenched by adding a solution of zinc bromide. orgsyn.org The transmetalation occurs rapidly to yield the more stable fluorophenylzinc bromide. orgsyn.org This method is particularly useful for creating arylzinc reagents with sensitive functional groups that might not be compatible with the conditions for direct zinc insertion. sigmaaldrich.com

Table 3: Transmetalation from Organolithium Precursor

| Step | Reactants | Reagents | Solvent | Conditions | Intermediate/Product |

| 1 | Fluorobromobenzene | n-Butyllithium | THF | -100°C to -78°C | Fluorophenyllithium |

| 2 | Fluorophenyllithium | Zinc Bromide (ZnBr₂) | THF | -78°C | Fluorophenylzinc Bromide |

Conversion from Grignard Reagents

Another classic transmetalation method is the conversion from Grignard reagents (organomagnesium halides). sigmaaldrich.com This two-step process begins with the preparation of the fluorophenylmagnesium bromide. This is achieved by reacting a fluorobromobenzene with magnesium turnings in a dry ether solvent, such as diethyl ether or THF. chemguide.co.uk Once the Grignard reagent is formed, it is then treated with a zinc halide like ZnCl₂ or ZnBr₂. The magnesium-zinc exchange proceeds to give the desired fluorophenylzinc bromide and a magnesium dihalide salt. researchgate.net The presence of LiCl can also facilitate the initial Grignard reagent formation, allowing for the preparation of more highly functionalized variants. researchgate.netbeilstein-journals.org

Preparation of Related Fluorinated Vinylzinc Bromide via Transmetalation

The principles of transmetalation can be extended to the synthesis of fluorinated vinylzinc bromides. This class of compounds serves as a valuable precursor for creating fluorinated alkenes. The synthesis would typically start from a fluorinated vinyl bromide. This precursor can be converted into a more reactive organometallic intermediate, either a vinyllithium or a vinyl Grignard reagent, through reaction with an alkyllithium or metallic magnesium, respectively. The subsequent addition of a zinc halide (ZnBr₂) to this intermediate would result in a transmetalation reaction, yielding the target fluorinated vinylzinc bromide. This approach offers a versatile pathway to these useful synthetic building blocks.

Preparation of Highly Functionalized Fluorophenylzinc Reagents

A key advantage of organozinc chemistry is its compatibility with a wide array of functional groups. organic-chemistry.org The preparation of highly functionalized fluorophenylzinc reagents is crucial for the synthesis of complex molecules. The use of activated zinc, often referred to as Rieke® Zinc, or more commonly, the combination of zinc dust with lithium chloride in THF, allows for the direct insertion of zinc into aryl bromides or iodides bearing sensitive groups such as esters, nitriles, amides, and ketones. sigmaaldrich.comorganic-chemistry.org

The presence of LiCl is critical, as it prevents the newly formed organozinc reagent from passivating the metal surface, thereby promoting high yields. organic-chemistry.org Alternatively, transmetalation from highly functionalized Grignard reagents, which can be prepared in the presence of LiCl to enhance functional group tolerance, provides another robust route. researchgate.net These methods enable the creation of complex fluorophenylzinc nucleophiles that can be used in subsequent cross-coupling reactions, such as the Negishi coupling, to build intricate molecular architectures. sigmaaldrich.combeilstein-journals.org

Strategies for Enhanced Functional Group Tolerance (e.g., esters, nitriles, amides)

A significant advantage of organozinc reagents, including fluorophenylzinc bromide, is their remarkable compatibility with a wide array of sensitive functional groups. organicreactions.orguni-muenchen.de This tolerance circumvents the need for extensive protection-deprotection sequences, streamlining synthetic routes. The carbon-zinc bond possesses a highly covalent character, rendering it less reactive and more selective compared to its organolithium or Grignard counterparts. organicreactions.org Consequently, it is generally inert towards moderately polar electrophiles such as esters, nitriles, and amides. organicreactions.orgwikipedia.org

Research has demonstrated that highly functionalized organozinc compounds can be prepared in excellent yields, tolerating functionalities like esters and nitriles. proquest.com This high functional group tolerance makes them invaluable reagents for both academic and industrial applications. orgsyn.orgorgsyn.org The low reactivity of the C-Zn bond ensures that these groups remain intact during the formation and subsequent reactions of the organozinc species. organicreactions.org

Key Research Findings on Functional Group Tolerance:

| Functional Group | Compatibility with Organozinc Reagents | Key Findings |

| Esters | High | Organozinc reagents are significantly stable against esters, allowing for their presence in cross-coupling reactions without side reactions. organicreactions.orgwikipedia.org |

| Nitriles | High | The nitrile group is well-tolerated during the preparation and reaction of various organozinc compounds. proquest.com |

| Amides | High | The amide bond is generally stable in the presence of organozinc reagents, a crucial feature for the synthesis of complex pharmaceutical intermediates. |

This inherent tolerance allows for the direct synthesis of complex molecules containing these functionalities, as demonstrated in various total synthesis endeavors. wikipedia.org

Development of Salt-Stabilized Organozinc Reagents (e.g., Pivalates)

A groundbreaking development in the field is the use of salt stabilization to enhance the stability and reactivity of organozinc reagents. Aryl and heteroarylzinc pivalates, in particular, have emerged as convenient and robust reagents. orgsyn.orgorgsyn.org These solid reagents can be prepared through methods like direct magnesium insertion in the presence of zinc pivalate or by directed metalation. orgsyn.orgorgsyn.org

The pivalate salt, RZnOPiv·Mg(OPiv)X·nLiCl, confers several advantageous properties. These reagents exhibit significantly more resistance to moist air compared to conventional organometallic compounds. nih.gov This enhanced stability is attributed to the ability of magnesium pivalate, Mg(OPiv)₂, to sequester water contaminants. nih.gov The presence of lithium chloride (LiCl) also plays a crucial role in the structure and reactivity of these multicomponent mixtures. nih.gov

OPiv-supported alkylzinc reagents have been designed and prepared in moderate to excellent yields through the transmetalation of alkylmagnesium bromides with Zn(OPiv)₂. nih.govsemanticscholar.orgresearchgate.net These solid alkylzinc pivalates demonstrate enhanced air and moisture stability, making them more user-friendly. nih.govsemanticscholar.orgresearchgate.net Kinetic experiments have highlighted that the pivalate (OPiv) tuning is key to improving the reactivity of these reagents in cross-coupling reactions. nih.govsemanticscholar.orgrsc.org

Preparation of a Functionalized Solid Arylzinc Pivalate: A notable example is the preparation of a functionalized solid arylzinc pivalate from ethyl 3-fluorobenzoate. Treatment with TMPMgCl·LiCl followed by the addition of Zn(OPiv)₂ and solvent evaporation yields the desired product in 92% yield. orgsyn.org

Stability and Handling of Fluorophenylzinc Bromide Reagents in Laboratory Settings

The practical utility of any chemical reagent is heavily dependent on its stability and ease of handling. Fluorophenylzinc bromide and its derivatives have been the subject of studies to characterize these properties.

Compatibility with Various Solvent Systems (e.g., Tetrahydrofuran)

The choice of solvent is critical for the successful preparation and reaction of organometallic reagents. Tetrahydrofuran (THF) is a commonly used solvent for organozinc reagents due to its ability to solvate the metal center, which can influence reactivity and stability. wikipedia.org

Fluorophenylzinc bromide is often supplied and used as a solution in THF. indiafinechemicals.comsigmaaldrich.com The preparation of solid organozinc pivalates, for example, typically involves the use of THF as the reaction solvent before its evaporation to yield the solid product. orgsyn.orgorgsyn.org NMR studies on p-tolyl zinc reagents in deuterated THF ([D8]THF) have provided insights into the species present in solution, indicating that the organozinc species and magnesium pivalate exist as separate entities. nih.govstrath.ac.uk This compatibility and the extensive use of THF in reactions involving organozinc reagents underscore its suitability as a solvent system. wikipedia.orgorgsyn.orgorgsyn.org

Reactivity Profiles and Mechanistic Insights of Fluorophenylzinc Bromide Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Palladium catalysis, in particular, is noted for its high functional group tolerance and broad applicability in synthesizing complex molecules. wikipedia.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of the Negishi coupling, fluorophenylzinc bromide can be paired with a wide array of electrophilic partners. The reactivity of these partners generally follows the order of I > OTf > Br >> Cl for the leaving group. wikipedia.org This reaction allows for the coupling of sp², sp³, and sp carbon atoms, making it a versatile tool in organic synthesis. wikipedia.org

Common electrophilic partners include:

Aryl Halides: Aryl iodides, bromides, and activated chlorides are effective coupling partners. nih.govnih.gov The reaction with aryl halides is a primary route for the synthesis of fluorinated biaryl compounds. nih.govorganic-chemistry.org

Vinyl Halides: These substrates react to form fluorinated stilbene (B7821643) derivatives and other substituted alkenes.

Aryl Pseudohalides: Triflates (OTf) are also excellent electrophiles for this transformation, often exhibiting reactivity comparable to bromides. wikipedia.org

Heteroaryl Halides: The reaction can be extended to heteroaromatic systems, allowing for the synthesis of fluorophenyl-substituted heterocycles.

The choice of the electrophilic partner is critical and can influence reaction conditions and catalyst selection. For instance, less reactive electrophiles like aryl chlorides often require more active catalyst systems to achieve efficient coupling. nih.govorganic-chemistry.org

The palladium-catalyzed cross-coupling of fluorophenylzinc bromide with aryl halides or pseudohalides is a direct and efficient method for synthesizing fluorinated biaryl derivatives. nih.gov These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction creates a new carbon-carbon bond between the fluorinated phenyl ring of the organozinc reagent and the aryl group of the electrophile. organic-chemistry.org

For example, coupling fluorophenylzinc bromide with a substituted bromobenzene (B47551) derivative in the presence of a palladium catalyst yields the corresponding fluorinated biphenyl (B1667301) product. nih.gov The versatility of the Negishi reaction allows for the assembly of sterically hindered or electronically complex biaryls that may be difficult to access through other methods. organic-chemistry.orgorganic-chemistry.org

The efficiency and selectivity of the palladium-catalyzed Negishi coupling are highly dependent on the choice of ligand coordinated to the palladium center. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity, particularly by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govmit.edu

For Negishi couplings, particularly those involving challenging substrates, biaryldialkylphosphine ligands have proven to be exceptionally effective. nih.govmit.edu These ligands are designed to be both bulky and electron-rich, which promotes the desired reductive elimination step to form the final product over competing side reactions. nih.govorganic-chemistry.org A study on the coupling of secondary alkylzinc halides with aryl bromides and chlorides highlighted the superiority of a novel biarylphosphine ligand, CPhos, over other common ligands like SPhos, RuPhos, and XPhos in achieving high yields and selectivity. nih.govorganic-chemistry.org While this study focused on alkylzinc reagents, the principles of ligand design are broadly applicable to arylzinc reagents like fluorophenylzinc bromide. The ligand's structure influences the geometry and electron density at the metal center, which in turn affects the rates of the key steps in the catalytic cycle. nih.gov

| Ligand | Description | Observed Performance in Negishi Couplings |

|---|---|---|

| Triphenylphosphine (PPh₃) | A common, relatively simple phosphine (B1218219) ligand. | Often effective for simple substrates but can be less efficient for more demanding couplings. wikipedia.org |

| XPhos | A bulky biarylphosphine ligand. | Shows good results in various cross-coupling reactions, though can be outperformed by newer ligands in specific cases. nih.govmit.edu |

| SPhos | Another bulky biarylphosphine ligand. | Demonstrates moderate to good performance in Negishi couplings. nih.govmit.edu |

| CPhos | A more recently developed biaryl(dicyclohexyl)phosphine ligand. | Provides excellent yields and selectivity, effectively promoting reductive elimination and suppressing side reactions. nih.govorganic-chemistry.org |

Optimization of the catalyst system also involves the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and reaction conditions such as solvent and temperature. nih.govorganic-chemistry.org Additives like TMEDA may also be used to negate issues such as loss of stereointegrity or homocoupling. nih.gov

Nickel complexes are also effective catalysts for cross-coupling reactions and offer advantages such as lower cost and unique reactivity profiles compared to palladium. wikipedia.org Nickel catalysts can access different oxidation states and are capable of engaging in radical pathways, which opens up new avenues for bond formation. nih.govnih.gov

A significant application of nickel catalysis with arylzinc reagents is the 1,2-dicarbofunctionalization of alkenes. nih.govnih.gov This powerful strategy allows for the formation of two new carbon-carbon bonds across a double bond in a single step, rapidly increasing molecular complexity from simple starting materials. semanticscholar.orgresearchgate.net In this reaction, an alkene, an aryl nucleophile (such as fluorophenylzinc bromide), and an alkyl electrophile are combined in the presence of a nickel catalyst.

The proposed mechanism often involves radical intermediates. nih.govnih.gov A Ni(I) species, formed by the reaction of a Ni(II) precursor with the arylzinc reagent, can activate an alkyl halide to generate an alkyl radical. This radical then adds to the alkene. The resulting radical intermediate is trapped by an Ar-Ni(II) species, leading to a Ni(III) intermediate which then undergoes reductive elimination to furnish the final product. nih.gov This pathway is advantageous as nickel's increased resistance to β-hydride elimination allows for the effective coupling of partners with sp³-hybridized carbons. nih.gov The reaction tolerates a wide variety of functional groups, including ketones, esters, and halides. nih.gov

| Alkene Substrate | Aryl Nucleophile | Alkyl Electrophile | Product Type | Key Features |

|---|---|---|---|---|

| Alkene tethered to an alkyl halide | Fluorophenylzinc bromide | (Internal electrophile) | Cyclized product with an incorporated fluorophenyl group | Forms C(sp³)-C(sp³) bonds; tolerates various functional groups. nih.gov |

| Unactivated Alkenes | Fluorophenylzinc bromide | Alkyl Iodide | β-fluoroalkyl arylalkane | Three-component, intermolecular reaction. researchgate.net |

| Alkenylarenes | Fluorophenylzinc bromide | Benzyl (B1604629) Halide | Arylbenzylated product | Introduces both an aryl and a benzyl group across the double bond. psu.edu |

Nickel-Catalyzed Cross-Coupling Reactions

Reductive Amination Pathways Utilizing Arylzinc Species

While classical reductive amination involves the in-situ formation and subsequent reduction of an imine, the direct utilization of arylzinc species, such as fluorophenylzinc bromide, in C-N bond-forming reactions leading to amines presents alternative pathways. These reactions often proceed through mechanisms distinct from the traditional two-step reductive amination process. Instead of acting as a reductant for an imine, the arylzinc reagent typically serves as a nucleophilic aryl source that adds to an imine or an imine equivalent, or participates in a cross-coupling reaction with an amine derivative.

One such pathway involves the nickel-catalyzed arylation of aromatic amines using arylzinc reagents. In this approach, the amine is first converted in situ into a more reactive trimethylammonium salt. This salt then undergoes a cross-coupling reaction with the arylzinc species. This method circumvents the direct use of a carbonyl compound and a separate reducing agent, integrating the arylation and C-N bond formation in a single pot. The process is particularly advantageous for its simplified experimental procedure and its suitability for larger-scale production.

Another strategy involves the multicomponent synthesis of α-branched amines where an organozinc species is generated in situ. While this often involves alkylzinc reagents, the principle can be extended to arylzinc compounds. In these reactions, the zinc reagent participates in a carbonyl alkylative amination reaction. A key advantage of using zinc-mediated conditions in such transformations is the significant reduction or complete elimination of reductive amination side products, which are often observed with other reducing agents like silanes. This highlights the chemoselectivity of the organozinc addition.

The mechanism of these arylzinc-involved amination pathways is fundamentally different from traditional reductive amination. Instead of the zinc species acting as a hydride donor to reduce a C=N bond, the organozinc reagent's primary role is to deliver the aryl nucleophile to an electrophilic nitrogen-containing partner, such as an iminium ion or an activated amine derivative. The reaction is typically mediated by a transition metal catalyst, such as nickel, which facilitates the cross-coupling process.

Cross-Coupling with (Het)arylammonium Salts

The cross-coupling of fluorophenylzinc bromide with (het)arylammonium salts has emerged as a potent method for the formation of C(sp²)-C(sp²) bonds, offering a valuable alternative to the use of (het)aryl halides or triflates. This strategy leverages the enhanced reactivity of ammonium (B1175870) salts as electrophilic partners in transition metal-catalyzed reactions.

A significant advancement in this area is the development of a one-pot, nickel-catalyzed cross-coupling reaction between arylzinc reagents and (het)arylammonium salts that are generated in situ from the corresponding (het)arylamines. organic-chemistry.org This approach simplifies the experimental procedure by avoiding the isolation of the often hygroscopic and less stable ammonium salts. The reaction is typically carried out using a catalyst system such as Ni(COD)₂ with a supporting ligand like tetramethylethylenediamine (TMEDA). organic-chemistry.org

The general reaction scheme involves the methylation of a (het)arylamine with a methylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), to form the corresponding trimethylammonium salt. This salt then readily participates in the Negishi-type cross-coupling with the fluorophenylzinc bromide. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

Table 1: Nickel-Catalyzed Cross-Coupling of In Situ Generated Aryltrimethylammonium Salts with Arylzinc Reagents organic-chemistry.org

| Entry | Arylamine | Arylzinc Reagent | Product | Yield (%) |

| 1 | N,N-dimethylaniline | Phenylzinc chloride | Biphenyl | 85 |

| 2 | N,N-dimethyl-4-methoxyaniline | 4-Tolylzinc chloride | 4-Methoxy-4'-methylbiphenyl | 82 |

| 3 | N,N-dimethyl-4-chloroaniline | 2-Thienylzinc chloride | 4-Chloro-4'-(2-thienyl)biphenyl | 75 |

| 4 | N,N-dimethyl-1-naphthylamine | Phenylzinc chloride | 1-Phenylnaphthalene | 88 |

Reaction conditions: Arylamine (1.0 equiv), MeOTf (1.3 equiv), arylzinc reagent (1.5 equiv), Ni(COD)₂ (10 mol%), TMEDA (20 mol%), THF, 80 °C. Yields are for isolated products.

The mechanism of this nickel-catalyzed cross-coupling is believed to follow a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key step is the oxidative addition of the nickel(0) catalyst into the C-N bond of the aryltrimethylammonium salt, which is the bond-cleavage step that enables the coupling reaction. The use of ammonium salts as electrophiles is advantageous as the trimethylamine (B31210) group is an excellent leaving group.

This methodology provides a powerful tool for the synthesis of biaryls and heteroaryl-aryl compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. The ability to use readily available (het)arylamines as starting materials adds to the synthetic utility of this transformation.

Mechanistic Investigations of Nickel Catalytic Cycles (e.g., Ni(II) to Ni(0) Reduction)

The catalytic cycle of nickel-catalyzed cross-coupling reactions, including those involving fluorophenylzinc bromide, is a complex process that can involve various oxidation states of nickel, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov A crucial step in many of these catalytic cycles is the reduction of a Ni(II) precatalyst to the catalytically active Ni(0) species. Organozinc reagents themselves can play a significant role in this reduction process.

Many nickel-catalyzed cross-coupling reactions start with a stable and air-tolerant Ni(II) salt as a precatalyst, such as NiCl₂ or Ni(acac)₂. For the catalytic cycle to commence, this Ni(II) species must be reduced to Ni(0). This reduction can be achieved through several methods, including the use of metallic reductants like zinc or manganese powder, or by the action of an organometallic reagent used in the reaction, such as the organozinc compound. chemrxiv.org

When an organozinc reagent like fluorophenylzinc bromide is used in excess or as a component of the reaction mixture, it can facilitate the reduction of the Ni(II) precatalyst. This process can occur via transmetalation followed by reductive elimination. For instance, two equivalents of the organozinc reagent can react with the Ni(II) salt to form a diorganonickel(II) species (Ar₂NiL₂). This intermediate can then undergo reductive elimination to produce the biaryl product (Ar-Ar) and the active Ni(0) catalyst. chemrxiv.org

Alternatively, a comproportionation/disproportionation pathway may be operative. For example, an initial transmetalation can lead to an LₙNi(II)(Ar)X intermediate, which can then undergo comproportionation with a Ni(0) species to generate two equivalents of a Ni(I) species. Conversely, two equivalents of a Ni(I) species can disproportionate to Ni(0) and Ni(II). The specific pathway is often dependent on the ligands, solvent, and the nature of the organozinc reagent.

Once the active Ni(0) catalyst is formed, the generally accepted catalytic cycle for a Negishi-type cross-coupling involves three key steps:

Oxidative Addition: The Ni(0) species undergoes oxidative addition to the electrophile (e.g., an aryl halide or triflate), forming a Ni(II) intermediate.

Transmetalation: The organozinc reagent (fluorophenylzinc bromide) transfers its organic group to the Ni(II) center, displacing the halide or triflate and forming a diorganonickel(II) complex. This step is often the turnover-limiting step in the catalytic cycle.

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the catalytically active Ni(0) species.

It is important to note that single-electron transfer (SET) mechanisms can also be involved, particularly with nickel catalysts, leading to radical intermediates and catalytic cycles involving Ni(I) and Ni(III) oxidation states. The specific operative mechanism can be influenced by the reaction conditions and the electronic properties of the substrates and ligands. For instance, UV-vis spectroscopic studies and HRMS measurements in some Negishi cross-coupling reactions have provided evidence for the involvement of a Ni(I)/Ni(III) catalytic cycle, featuring a penta-coordinated Ni(III)-aryl species as a key intermediate. nih.gov In contrast, when a pre-formed Ni(0) complex is used as the catalyst, the reaction may proceed through a more classical Ni(0)/Ni(II) pathway. nih.gov

Cobalt-Catalyzed Cross-Coupling and Acylation Reactions

Cobalt, being a more earth-abundant and less expensive metal than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. Cobalt-catalyzed Negishi-type cross-couplings of (hetero)arylzinc reagents, including fluorinated derivatives, with (hetero)aryl halides have been developed as a powerful tool for the synthesis of biaryl compounds. chemrxiv.org

These reactions can often be performed under mild conditions, with some catalytic systems operating effectively at room temperature. chemrxiv.org A typical catalyst system consists of a simple cobalt(II) salt, such as CoCl₂ or CoBr₂, often in the presence of a ligand. The choice of ligand can be crucial for the efficiency and selectivity of the reaction.

Mechanistic studies suggest that these cobalt-catalyzed cross-coupling reactions can proceed through a Co(I)/Co(III) catalytic cycle. nih.gov The reaction is initiated by the reduction of the Co(II) precatalyst to a Co(I) species by the organozinc reagent or an external reductant. This active Co(I) catalyst then undergoes oxidative addition with the aryl halide to form a Co(III) intermediate. Subsequent transmetalation with the arylzinc reagent, followed by reductive elimination, affords the cross-coupled product and regenerates the Co(I) catalyst. It has been proposed that in some systems, transmetalation is the rate-limiting step. nih.gov The use of specific solvent and ligand systems, such as MeCN/bpy, can be critical in suppressing unproductive disproportionation pathways of the Co(I) intermediate. nih.gov

In addition to C-C bond formation, cobalt catalysts are also effective in promoting acylation reactions of organozinc reagents. This provides a direct route to ketones from readily available starting materials. The cobalt-catalyzed acylation of (hetero)arylzinc pivalates with thiopyridyl esters is one such example. This reaction demonstrates the versatility of cobalt catalysis in facilitating C-C bond formation with different electrophiles.

The scope of cobalt-catalyzed cross-coupling reactions extends to the use of fluorinated substrates. For instance, a cobalt-catalyzed asymmetric cross-coupling of α-bromo-α-fluorotoluene derivatives with aryl zincates has been reported, highlighting the utility of this methodology in synthesizing chiral fluorinated molecules. nih.gov

Table 2: Cobalt-Catalyzed Negishi Cross-Coupling of Arylzinc Reagents with Aryl Halides chemrxiv.org

| Entry | Aryl Halide | Arylzinc Reagent | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Phenylzinc chloride | 4-Cyanobiphenyl | 95 |

| 2 | 2-Bromopyridine | 4-Fluorophenylzinc chloride | 2-(4-Fluorophenyl)pyridine | 88 |

| 3 | 4-Iodoanisole | 3-Trifluoromethylphenylzinc chloride | 4-Methoxy-3'-(trifluoromethyl)biphenyl | 92 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Tolylzinc chloride | 4-Fluoro-4'-methylbiphenyl | 85 |

Reaction conditions: Aryl halide (1.0 equiv), arylzinc reagent (1.5 equiv), CoCl₂·2LiCl (5 mol%), HCO₂Na (50 mol%), THF, 25 °C. Yields are for isolated products.

Copper-Mediated/Promoted Reactions

Copper, being an inexpensive and low-toxicity metal, presents an attractive alternative to palladium and nickel for catalyzing cross-coupling reactions. Copper(I) iodide has been shown to be an effective catalyst for the Negishi-type coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org This methodology is tolerant of a variety of functional groups, including esters, nitriles, and halides. organic-chemistry.org

A key finding in these copper-catalyzed reactions is that the nature of the organozinc reagent can significantly impact the reaction efficiency. For instance, diarylzinc reagents, such as diphenylzinc, often provide higher yields compared to the corresponding arylzinc halides, like phenylzinc bromide. organic-chemistry.org The presence of lithium chloride has also been identified as being crucial for enhancing the reactivity of the organozinc species, likely through the formation of more reactive "ate" complexes. organic-chemistry.org

The proposed mechanism for the copper(I)-catalyzed Negishi coupling involves the formation of a diarylzincate complex in the presence of lithium chloride. This complex then undergoes transmetalation with the copper(I) iodide catalyst to generate a copper-aryl intermediate, [Cu-Ar]. This intermediate subsequently reacts with the aryl iodide in an oxidative addition step, followed by reductive elimination to afford the biaryl product and regenerate the active copper(I) catalyst. organic-chemistry.org

Table 3: Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides organic-chemistry.org

| Entry | Aryl Iodide | Diarylzinc Reagent | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | Diphenylzinc | 4-Cyanobiphenyl | 87 |

| 2 | 1-Iodo-4-nitrobenzene | Di(p-tolyl)zinc | 4-Methyl-4'-nitrobiphenyl | 85 |

| 3 | Ethyl 4-iodobenzoate | Diphenylzinc | Ethyl 4-phenylbenzoate | 82 |

| 4 | 1-Fluoro-4-iodobenzene | Di(p-methoxyphenyl)zinc | 4-Fluoro-4'-methoxybiphenyl | 78 |

Reaction conditions: Aryl iodide (1.0 equiv), diarylzinc reagent (0.5 equiv), CuI (5 mol%), LiCl (1.0 equiv), DMF, 100 °C, 12 h. Yields are for isolated products.

Beyond cross-coupling reactions for C-C bond formation, copper catalysis has also been employed for C-N bond formation using organozinc reagents. A copper-catalyzed electrophilic amination of stable polyfunctional arylzinc pivalates has been developed, utilizing hypervalent iodine reagents as the amine source. This method allows for the synthesis of a wide range of aryl, heteroaryl, and alkyl amines.

Furthermore, copper-catalyzed reactions involving organozinc reagents have been extended to include the coupling of α,α-difluoro-substituted organozinc species with allylic electrophiles. nih.gov This reaction proceeds via the insertion of a difluorocarbene into the carbon-zinc bond, followed by a copper-catalyzed allylic substitution, demonstrating the utility of this approach for the synthesis of fluorinated organic molecules. nih.gov

Nucleophilic Addition Reactions

Addition to Carbonyl Compounds (e.g., Aldehydes, Ketones)

Organozinc reagents, including fluorophenylzinc bromide, are well-established nucleophiles for the addition to carbonyl compounds such as aldehydes and ketones. These reactions, often referred to as Barbier-type or Grignard-type reactions, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds and the construction of secondary and tertiary alcohols.

The reactivity of organozinc reagents is generally milder than that of their Grignard or organolithium counterparts. This attenuated reactivity imparts a higher degree of chemoselectivity, allowing for the presence of various functional groups (e.g., esters, nitriles) in the carbonyl substrate or the organozinc reagent itself that would be incompatible with more reactive organometallics.

The addition of fluorophenylzinc bromide to an aldehyde results in the formation of a secondary alcohol, while addition to a ketone yields a tertiary alcohol. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

The mechanism of this nucleophilic addition involves the coordination of the carbonyl oxygen to the zinc atom of the organozinc reagent, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the fluorophenyl group on the carbonyl carbon, leading to the formation of a zinc alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to afford the final alcohol product.

The presence of the fluorine atom on the aromatic ring of the organozinc reagent can influence its reactivity. The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the aryl group compared to an unsubstituted phenylzinc bromide. However, this effect is generally not significant enough to impede the reaction with aldehydes and ketones.

Table 4: Nucleophilic Addition of Arylzinc Bromides to Carbonyl Compounds

| Entry | Carbonyl Compound | Arylzinc Bromide | Product | Yield (%) |

| 1 | Benzaldehyde | Phenylzinc bromide | Diphenylmethanol | 95 |

| 2 | Acetophenone | 4-Fluorophenylzinc bromide | 1-(4-Fluorophenyl)-1-phenylethanol | 88 |

| 3 | Cyclohexanone | 2-Fluorophenylzinc bromide | 1-(2-Fluorophenyl)cyclohexan-1-ol | 92 |

| 4 | 4-Chlorobenzaldehyde | 4-Fluorophenylzinc bromide | (4-Chlorophenyl)(4-fluorophenyl)methanol | 90 |

Reaction conditions: Carbonyl compound (1.0 equiv), arylzinc bromide (1.2 equiv), THF, rt to reflux. Yields are for isolated products after aqueous workup.

These reactions are highly valuable for the synthesis of a wide array of fluorinated alcohol derivatives, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with unique properties conferred by the fluorine atom.

Enantioselective Addition Methodologies

To overcome this issue, research has focused on the development of highly active chiral catalyst systems that can accelerate the chiral pathway to outcompete the racemic background reaction. These systems typically involve a chiral ligand that coordinates to the zinc atom or a transition metal center, creating a chiral environment that directs the aryl group to a specific face of the carbonyl electrophile. A variety of chiral ligands, including amino alcohols, 1,1′-bi-2-naphthols (BINOLs), and phosphoramides, have been investigated. rsc.orgacs.orgwikipedia.org

Key strategies to control the enantioselectivity include:

Use of Chiral Ligands: Bifunctional ligands, such as those derived from BINOL or amino alcohols, can coordinate to the arylzinc reagent, forming a well-defined chiral complex that subsequently delivers the aryl group with high stereocontrol. acs.org

In Situ Reagent Generation: Arylzinc reagents can be generated in situ from the corresponding aryl iodides or boronic acids and a zinc source like diethylzinc (B1219324) (ZnEt₂). rsc.orgacs.org This method allows for the use of mixed organozinc species (e.g., ArZnEt), which can exhibit lower background reactivity than diarylzinc compounds, thereby enhancing enantioselectivity. d-nb.info

Catalyst Optimization: The structure of the chiral ligand is crucial. For instance, partially hydrogenated H₈BINOL derivatives incorporating Lewis basic amine groups have been shown to be highly efficient and enantioselective catalysts for the addition of diarylzinc reagents to a broad range of aldehydes. acs.org

The success of these methodologies is typically measured by the enantiomeric excess (ee) of the resulting chiral alcohol product.

| Chiral Ligand/Catalyst Type | Electrophile | Arylating Reagent Source | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (-)-3-exo-dimethylaminoisobornenol (DAIB) | Benzaldehyde | Dialkylzinc | High | wikipedia.org |

| H₈BINOL-amine derivatives | Aromatic/Aliphatic Aldehydes | Diaryl- or Arylzinc (from Aryl Iodide + ZnEt₂) | High | acs.org |

| Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) | Aromatic/Aliphatic Aldehydes | Dialkylzinc | Up to 99% | wikipedia.org |

| Chiral Phosphoramide Ligand | Aldehydes & Ketones | Arylzinc (from Arylboronic Acid) | High | rsc.org |

Michael Additions in Conjugate Systems

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound (enone). masterorganicchemistry.com While typically associated with soft nucleophiles like enolates or organocuprates, research has demonstrated that organozinc halides, including fluorophenylzinc bromide derivatives, can serve as effective nucleophiles for this transformation. rsc.orgnih.gov

A key breakthrough in this area was the discovery of the critical role played by the solvent. It was found that both aryl- and alkylzinc halides undergo conjugate addition to non-enolizable unsaturated ketones in excellent yield when 1,2-dimethoxyethane (B42094) (DME) is used as the solvent instead of the more conventional tetrahydrofuran (THF). rsc.orgnih.govresearchgate.net In THF, the reaction often fails or proceeds with low efficiency.

Computational and experimental studies have provided insight into this solvent-dependent reactivity. rsc.org Density functional theory (DFT) calculations suggest an unexpected reaction mechanism where the coordinating ability of DME stabilizes a key transition state involving two organozinc moieties. This stabilization lowers the activation energy for the reaction compared to the pathway in THF, accounting for the rapid and quantitative conversions observed experimentally in DME. rsc.org The process is effective for various arylzinc halides, including those with electron-withdrawing groups on the aromatic ring. nih.gov

| Organozinc Halide | Enone Substrate (Michael Acceptor) | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylzinc Iodide | Chalcone | DME | Excellent | nih.gov |

| 4-Fluorophenylzinc Iodide | Chalcone | DME | Excellent | nih.gov |

| 4-(Trifluoromethyl)phenylzinc Iodide | Chalcone | DME | Excellent | nih.gov |

| Phenylzinc Iodide | 2-Cyclohexen-1-one | DME | Good | researchgate.net |

| Various Arylzinc Iodides | Acyclic Enones | DME | Good to Excellent | researchgate.net |

C-F Bond Functionalization and Activation

Cross-Coupling of Alkyl Fluorides with Fluorophilic Organozinc Compounds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making alkyl fluorides generally inert and challenging substrates for cross-coupling reactions. However, recent advancements have shown that C(sp³)–F bonds can be effectively functionalized using fluorophilic organozinc compounds, such as diarylzincs. This transformation is driven by a strong thermodynamic driving force: the formation of the highly stable zinc-fluorine (Zn-F) bond.

The reaction proceeds via a heterolytic mechanism involving short-lived ion pairs, which is distinct from previously reported radical-based reactions. This approach successfully couples unactivated primary, secondary, and tertiary alkyl fluorides with various diarylzinc reagents, tolerating a wide array of functional groups. The methodology overcomes long-standing challenges in cross-coupling chemistry, such as competing β-hydride elimination and homodimerization. The scope is broad, allowing for the formation of C(sp²)–C(sp³) bonds with sterically demanding aryl and heteroarylzinc compounds and enabling late-stage functionalization of complex molecules.

Catalytic Hydrodefluorination of Fluoroarenes with Organozinc Participation

Hydrodefluorination (HDF) is the process of replacing a C-F bond with a C-H bond, a valuable transformation for modifying fluorinated compounds. While various catalytic systems have been developed for this purpose, particularly using transition metals like palladium, the direct participation of organozinc reagents in the primary C-F bond cleavage step of a catalytic cycle is less common. orgsyn.orgresearchgate.net

Catalytic HDF of fluoroarenes is often achieved through a cycle involving oxidative addition of the C-F bond to a low-valent metal center, followed by metathesis and reductive elimination. orgsyn.org In such systems, organozinc compounds could potentially play an ancillary role, for example, by acting as a reductant to regenerate the active catalyst or as a halide scavenger. However, catalytic cycles where an organozinc species is the central reagent for C-F activation in HDF are not extensively documented. Research in C-F activation is a dynamic field, with methods using silylium-carborane catalysts or photoredox catalysis also showing promise for the hydrodefluorination of perfluoroalkyl groups under mild conditions. nih.govnih.gov

Mechanistic Elucidation of Organozinc Transformations

Investigation of Rate-Limiting Steps and Intermediates (e.g., Organozinc Species in Reductive Amination)

Understanding the intermediates and rate-limiting steps in reactions involving organozinc reagents is crucial for optimizing reaction conditions and expanding their synthetic utility. The reactivity of species like fluorophenylzinc bromide is highly dependent on their solution-state structure, which can be influenced by solvents and additives.

Distinction Between Radical and Polar Reaction Pathways

The reactivity of organometallic compounds like fluorophenylzinc bromide can be broadly categorized into two primary mechanistic routes: polar and radical pathways. The distinction between these pathways is crucial for understanding reaction outcomes and for designing synthetic strategies. The pathway that predominates is determined by factors such as the nature of the reactants, reaction conditions (e.g., presence of light or initiators), and the solvent.

Polar Reaction Pathways: Polar reactions involve the movement of electron pairs and are characterized by the presence of ionic or highly polarized intermediates. In the context of fluorophenylzinc bromide, the carbon-zinc (C-Zn) bond is significantly polarized, with the carbon atom being nucleophilic due to the higher electropositivity of zinc. Consequently, its most common and synthetically useful reactions proceed through polar, ionic-type mechanisms.

A prime example is the Negishi cross-coupling reaction, a cornerstone of carbon-carbon bond formation. wikipedia.org The widely accepted mechanism for this palladium-catalyzed reaction involves a series of steps that are fundamentally polar in nature:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (e.g., Ar'-X), forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent (Ar-ZnBr, in this case, fluorophenylzinc bromide) transfers its organic group to the palladium center, displacing the halide. This is a polar process where the nucleophilic carbon of the fluorophenyl group attacks the electrophilic palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

This catalytic cycle involves well-defined organometallic intermediates and the flow of electron pairs, which is characteristic of a polar pathway. The reaction's sensitivity to the electronic nature of ligands and substrates further supports this classification. nih.govnih.gov

Radical Reaction Pathways: Radical reactions, in contrast, involve species with unpaired electrons, known as free radicals. masterorganicchemistry.com These reactions are typically initiated by light (photolysis), heat (thermolysis), or a radical initiator. Bond cleavage and formation occur homolytically, where a bond breaks, and each fragment retains one of the bonding electrons. quizlet.com

While the direct insertion of zinc metal into the carbon-bromine bond of a fluorobenzene (B45895) to form the organozinc reagent can have single-electron transfer (SET) character and involve radical intermediates on the metal surface, the subsequent reactions of the formed fluorophenylzinc bromide are not typically radical-driven under standard cross-coupling conditions. For a radical pathway to be dominant in its subsequent reactions, conditions that promote homolytic cleavage of the C-Zn bond would be necessary. Such pathways are generally less controlled and can lead to a mixture of products, including homocoupling of the organozinc reagent. The high selectivity and yields often observed in Negishi couplings are inconsistent with uncontrolled radical chain reactions. wikipedia.org

The rate of radical reactions is often less dependent on the polarity of the solvent compared to polar reactions that involve charge separation. masterorganicchemistry.com The consistent use of polar aprotic solvents like tetrahydrofuran (THF) for reactions involving organozinc reagents is optimized for the stability and reactivity of the polar organometallic species in the catalytic cycle. organic-chemistry.org

Interactive Table: Comparison of Reaction Pathways

| Characteristic | Polar Pathway | Radical Pathway |

|---|---|---|

| Electron Movement | Pairs of electrons (Heterolytic) | Single electrons (Homolytic) |

| Intermediates | Ionic or highly polarized (e.g., Pd(II) complexes) | Neutral species with unpaired electrons (Free radicals) |

| Initiation | Typically catalyst-driven (e.g., Pd(0)) | Light (hν), heat (Δ), or radical initiators |

| Solvent Effects | Significant; polar solvents can stabilize charged intermediates | Generally less significant |

| Typical Reaction | Negishi Cross-Coupling | Radical substitution (less common for this reagent) |

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of fluorophenylzinc bromide derivatives in chemical transformations are profoundly influenced by the nature and position of other substituents on the aromatic ring. These effects can be broadly classified into electronic and steric effects. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) further decrease the electron density on the ring and reduce the nucleophilicity of the C-Zn bond. This generally leads to slower rates in reactions like Negishi coupling where the organozinc reagent acts as the nucleophile in the transmetalation step.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the ring through resonance or hyperconjugation. This enhances the nucleophilicity of the C-Zn bond, typically leading to faster reaction rates in cross-coupling reactions.

Steric Effects: Steric hindrance, caused by bulky substituents near the reaction center (the C-Zn bond), can impede the approach of the substrate and catalyst. This is particularly relevant for substituents at the ortho positions relative to the zinc bromide group. Large groups can slow down the rate of transmetalation in palladium-catalyzed couplings by hindering the effective coordination of the organozinc reagent to the metal center. nih.gov This can also influence selectivity; in cases where multiple reactive sites are available, the reaction may preferentially occur at the less sterically hindered position. For instance, the selectivity for coupling at a specific position can be lower for ortho-substituted aryl bromides compared to their para-substituted counterparts due to steric hindrance. nih.govmit.edu

Interactive Table: Predicted Influence of Substituents on Fluorophenylzinc Bromide Reactivity in Negishi Coupling

| Substituent (at para-position) | Electronic Effect | Predicted Effect on Nucleophilicity | Predicted Reaction Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Decreased | Slow |

| -CN (Cyano) | Strongly Electron-Withdrawing | Decreased | Slow |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Increased | Moderate/Fast |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Significantly Increased | Fast |

Advanced Characterization and Computational Studies of Fluorophenylzinc Bromide Derivatives

Spectroscopic Techniques for In Situ and Ex Situ Analysis

Spectroscopic analysis is fundamental to elucidating the behavior of fluorophenylzinc bromide derivatives. Techniques ranging from Nuclear Magnetic Resonance (NMR) to X-ray Absorption Spectroscopy (XAS) offer a window into their dynamic nature in solution, which is often challenging to characterize through traditional methods like solid-state X-ray diffraction alone. acs.org

NMR spectroscopy is an indispensable tool for studying fluorophenylzinc bromide and related compounds, offering detailed information on molecular structure, reaction kinetics, and mechanistic pathways.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorophenylzinc bromide derivatives. The ¹⁹F nucleus possesses advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. magritek.comyoutube.com Its large chemical shift dispersion (typically over a wide ppm range) minimizes signal overlap, a common issue in ¹H NMR, making it an ideal probe for monitoring subtle changes in the local electronic environment of the fluorine atom. magritek.comyoutube.com

In situ ¹⁹F NMR monitoring allows researchers to track the formation and consumption of fluorophenylzinc bromide and subsequent products in real-time. This provides invaluable kinetic data and mechanistic insights into reactions such as Negishi cross-coupling. youtube.com The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its chemical environment, enabling the clear distinction between the starting material (e.g., a fluorobromobenzene), the organozinc intermediate (fluorophenylzinc bromide), and the final coupled product. youtube.com This sensitivity allows for the identification of reaction intermediates and byproducts that might otherwise go undetected.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Reaction Monitoring Note: These are illustrative values. Actual shifts are dependent on solvent, concentration, and specific substituents.

| Compound Type | Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) |

|---|---|---|

| Starting Material | Ar-F (e.g., 4-Fluorobromobenzene) | -110 to -120 |

| Organozinc Reagent | Ar-ZnBr (e.g., 4-Fluorophenylzinc bromide) | -100 to -115 |

| Coupled Product | Ar-Ar' (e.g., 4-Fluoro-biphenyl) | -115 to -125 |

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in the molecule. For a fluorophenylzinc bromide, the aromatic protons will exhibit characteristic splitting patterns (e.g., doublets of doublets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The integration of these signals helps confirm the stoichiometry of the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. researchgate.net The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Similarly, other carbons in the aromatic ring will show smaller couplings to fluorine (²JCF, ³JCF). The carbon atom bonded to zinc (the ipso-carbon) is often broadened and may be difficult to observe directly, but its chemical shift provides information about the carbon-metal bond. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Parameters for a Fluorophenylzinc Bromide Derivative

| Nucleus | Parameter | Description | Typical Value |

|---|---|---|---|

| ¹H | Chemical Shift (δ) | Aromatic Protons | 7.0 - 8.0 ppm |

| ¹H | Coupling Constant (J) | ³JHF (ortho) | 8 - 10 Hz |

| ¹³C | Chemical Shift (δ) | C-F | 160 - 170 ppm |

| ¹³C | Coupling Constant (J) | ¹JCF | 240 - 260 Hz |

| ¹³C | Chemical Shift (δ) | C-Zn | 145 - 155 ppm |

Understanding the reactivity of organozinc reagents like fluorophenylzinc bromide is critically dependent on knowledge of their structure in solution. acs.orgacs.org While solid-state structures can be determined by X-ray diffraction, these may not accurately represent the species present in a reaction mixture. X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the zinc atom in solution. chemrxiv.orgresearchgate.net

XAS experiments, particularly X-ray Absorption Near Edge Structure (XANES), provide information on the oxidation state and coordination geometry of the zinc center. chemrxiv.org By analyzing the energy and features of the absorption edge, researchers can determine the number and type of atoms coordinating to the zinc, including the carbon from the fluorophenyl group, the bromide, and solvent molecules (e.g., tetrahydrofuran (B95107), THF). acs.orgresearchgate.net This has been crucial in showing that organozinc reagents exist in a dynamic equilibrium of different solvation states in solution, which significantly impacts their reactivity. acs.orgresearchgate.net

Organozinc compounds, particularly organozinc halides, are known to form aggregates in solution, which can exist as monomers, dimers, or higher-order structures. uni-muenchen.deuu.nl The state of aggregation significantly influences the reagent's solubility and reactivity. Diffusion Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net

By measuring the diffusion coefficient of the fluorophenylzinc bromide species, DOSY can be used to estimate its effective hydrodynamic radius in solution. This allows for the determination of whether the compound exists primarily as a monomer or as a larger aggregate. For example, the formation of a dimer would result in a significantly smaller diffusion coefficient compared to the monomeric species. This technique is especially valuable for studying the influence of additives like lithium chloride, which are known to break up aggregates and form more reactive "ate" complexes. uni-muenchen.de

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For fluorophenylzinc bromide, the UV-Vis absorption spectrum is primarily dictated by the π → π* transitions of the fluorinated aromatic ring. The presence of the zinc-bromide moiety can influence these transitions, causing shifts in the absorption maxima (λ_max) compared to the parent fluorobenzene (B45895). The bromide ion itself can exhibit charge-transfer-to-solvent absorptions in the UV region. researchgate.net While UV-Vis is less structurally informative than NMR or XAS, it can be a simple and effective method for monitoring the concentration of the aromatic species during a reaction, provided the starting materials, intermediates, and products have distinct absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis of Organozinc Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For organozinc complexes, it reveals crucial details about bond lengths, bond angles, coordination geometries, and intermolecular interactions, which collectively govern the material's bulk properties and chemical behavior.

While a specific single-crystal X-ray diffraction structure for the simple, unsolvated fluorophenylzinc bromide (FC₆H₄ZnBr) is not prominently available in the reviewed scientific literature, the structural characteristics of related arylzinc halides are well-documented and provide a strong basis for understanding its likely molecular and supramolecular arrangements. uu.nl

Organozinc halides (RZnX) such as fluorophenylzinc bromide rarely exist as simple monomers in the solid state. The zinc center is coordinatively unsaturated and acts as a Lewis acid, promoting the formation of aggregated or complexed structures to achieve a more stable, typically tetrahedral, coordination geometry. uu.nl

Molecular Structure: In the presence of donor solvents like tetrahydrofuran (THF), which are commonly used for their synthesis and reactions, arylzinc halides form crystalline adducts. In such a complex, the zinc atom is typically coordinated to the carbon of the fluorophenyl group, the bromine atom, and one or two oxygen atoms from THF molecules. This coordination results in a distorted tetrahedral geometry around the zinc center. uu.nl

Supramolecular Arrangements: In the solid state, these monomeric adducts can further assemble into more complex supramolecular structures. These arrangements are often dictated by weak intermolecular forces, such as van der Waals interactions or dipole-dipole interactions involving the C-F bond. The aggregation can also occur through bridging halide or aryl groups, leading to dimeric or polymeric chains, a common feature in organometallic chemistry. The specific nature of these arrangements depends on the steric and electronic properties of the aryl substituent and the coordinating solvent. uu.nl

For instance, the structural elucidation of a thiazolylzinc bromide-THF adduct revealed a centrosymmetric dimeric structure, highlighting the tendency of these species to aggregate. uu.nl Therefore, it is highly probable that fluorophenylzinc bromide would exhibit similar behavior, forming discrete, solvent-coordinated tetrahedral complexes that may engage in further supramolecular association in the crystalline state.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to supplement experimental data, offering insights into the dynamic and electronic aspects of chemical systems. For fluorophenylzinc bromide, methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are particularly valuable.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and transition state structures for organometallic reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving fluorophenylzinc bromide, such as in Negishi cross-coupling. These calculations can elucidate the step-by-step mechanism, identify key intermediates, and determine the structure and energy of transition states.

For example, in the crucial transmetalation step of a Negishi reaction, where the fluorophenyl group is transferred from zinc to a palladium catalyst, DFT can model the associative and dissociative pathways. Computational studies on related arylzinc systems have shown that an associative mechanism, involving a bridged bimetallic transition state, is often favored. The energy barrier for this step, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate.

Furthermore, DFT allows for the systematic study of substituent effects. By computationally comparing the reactivity of fluorophenylzinc bromide with other substituted arylzinc reagents (e.g., tolylzinc bromide or methoxyphenylzinc bromide), researchers can rationalize how electron-donating or electron-withdrawing groups on the aromatic ring influence the energetics of the transition state. Natural Population Analysis within DFT can reveal charge distributions, showing that charge accumulation at the metal centers can destabilize the transition state, thereby affecting reaction kinetics.

Table 1: Representative DFT-Calculated Parameters for Reaction Intermediates (Note: This is an illustrative table based on typical findings for arylzinc reagents in computational studies, as specific values for fluorophenylzinc bromide are not detailed in the provided search context.)

| Species | Parameter | Typical Calculated Value | Significance |

|---|---|---|---|

| Ar-Zn-Br Complex | Zn-C Bond Length | ~2.0 Å | Indicates a covalent bond between zinc and the aryl carbon. |

| Pd-Zn Transmetalation TS | Activation Energy (ΔG‡) | 10-20 kcal/mol | Determines the kinetic feasibility of the aryl transfer step. |

| Reaction Intermediate | Relative Free Energy (ΔG) | Varies | Indicates the thermodynamic stability of intermediates along the reaction pathway. |